8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline
Description
8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline (CAS 1154913-33-3) is a halogenated quinoline derivative with the molecular formula C₁₆H₁₂BrNO and a molecular weight of 314.18 g/mol. Key physical properties include a predicted boiling point of 453.8±45.0°C and density of 1.449±0.06 g/cm³ . Its structure features a bromine atom at position 8, a hydroxyl group at position 4, a methyl group at position 6, and a phenyl ring at position 2.
Properties
CAS No. |
1154913-33-3 |
|---|---|
Molecular Formula |
C16H12BrNO |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
8-bromo-6-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12BrNO/c1-10-7-12-15(19)9-14(11-5-3-2-4-6-11)18-16(12)13(17)8-10/h2-9H,1H3,(H,18,19) |
InChI Key |
PLNHCSFQRTUSOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves multi-step organic reactions starting from appropriately substituted aniline or acetophenone derivatives, followed by cyclization to form the quinoline core, and subsequent functional group modifications (bromination, hydroxylation, methylation, phenylation).
Method 1: Bromination of 4-Hydroxy-6-methyl-2-phenylquinoline
A direct bromination approach can be employed where the 4-hydroxy-6-methyl-2-phenylquinoline intermediate is selectively brominated at the 8-position using bromine or brominating agents under controlled conditions.
- Reaction conditions: Use of bromine in organic solvents such as chloroform or acetic acid, temperature control (0-20°C) to avoid polybromination.
- Purification: Recrystallization from ethanol or vacuum drying after washing steps.
- Yield and purity: Reported yields range from 85-92%, with purity >99% by HPLC.
Method 2: Synthesis via 4-Bromomethylquinoline-2(H)-Ketone Intermediate
A patented industrial method describes the preparation of a key intermediate, 4-bromomethylquinoline-2(H)-ketone , which can be further transformed into the target compound.
- Step 1: Bromination of acetoacetanilide in organic solvent with controlled addition of bromine, followed by pH adjustment and centrifugation to isolate acetoacetanilide bromide.
- Step 2: Reaction of acetoacetanilide bromide with concentrated sulfuric acid at 10-20°C for 3 hours, followed by quenching in ice water, pH adjustment, and alcohol pulping to isolate 4-bromomethylquinoline-2(H)-ketone.
- Yields: Up to 92.4% with purity >99.5% (HPLC area normalization).
- Advantages: High product quality, low cost, scalable for industrial production.
| Step | Reactants & Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Acetoacetanilide + Bromine in organic solvent | 10 - 20 | 3 | ~90 | 99.3 | Controlled bromination |
| 2 | Acetoacetanilide bromide + H2SO4 | 10 - 20 | 3 | 92.4 | 99.5 | Acid-catalyzed cyclization |
This intermediate can then be converted to the target compound via further functional group transformations such as hydroxylation and phenyl substitution.
Method 3: Microwave-Assisted Synthesis of Quinoline Derivatives
A research study reports a microwave-assisted synthesis of polysubstituted quinoline analogues, which can be adapted for the preparation of 8-bromo-4-hydroxy-6-methyl-2-phenylquinoline.
- Procedure: Reaction of 2-aminoacetophenone and substituted hydroxyacetophenones in the presence of diluted hydrochloric acid and silica gel, subjected to microwave irradiation (440-600 W) for 0.5-1 hour.
- Advantages: Rapid reaction times, environmentally friendly due to reduced solvent use.
- Purification: Filtration, solvent evaporation, recrystallization from ethanol.
- Spectral confirmation: 1H and 13C NMR, MS, and melting point analysis confirm structure and purity.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Bromination of quinoline core | Direct bromination at 8-position | Simple, high purity | Requires careful control to avoid polybromination |
| 4-Bromomethylquinoline intermediate (Patent) | Multi-step, industrial scale, high yield | Scalable, high purity, cost-effective | More complex, multiple steps |
| Microwave-assisted synthesis | Rapid, solvent-efficient, uses microwave energy | Fast, green chemistry approach | Requires microwave equipment |
Full Research Findings and Spectral Data
- Purity Assessment: HPLC area normalization confirms purity >99% for brominated intermediates.
- Spectral Data: 1H NMR and 13C NMR spectra show characteristic chemical shifts for quinoline protons, methyl, hydroxy, and phenyl substituents.
- Melting Points: Consistent with literature values, confirming compound identity.
- Mass Spectrometry: Molecular ion peaks correspond to expected molecular weights, confirming bromination and substitution patterns.
Chemical Reactions Analysis
8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline can undergo various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and similarities between 8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline and related compounds:
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group at position 4 in the target compound enables hydrogen bonding, distinguishing it from analogs with methoxy (e.g., 4-Bromo-8-methoxyquinoline) or chloro groups (e.g., 8-Bromo-4-chloro-2-methylquinoline) .
- Lipophilicity : The phenyl group at position 2 enhances π-π stacking interactions, while methyl groups (e.g., at position 6) contribute to steric effects .
- Acidity: The hydroxyl group (predicted pKa ~0.23) makes the compound more acidic than its methoxy or amino-substituted analogs .
Key Research Findings
Structure-Activity Relationships (SAR) :
- Bromine at position 8 enhances electrophilic substitution reactivity .
- Hydroxyl groups improve solubility but reduce stability compared to methoxy analogs .
Thermal Stability : Methyl and phenyl substituents increase thermal stability, as observed in DSC studies of similar compounds .
Biological Activity
8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline is a derivative of the 8-hydroxyquinoline (8-HQ) family, which is noted for its diverse biological activities. Compounds in this class have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and antiviral properties. This article synthesizes recent findings regarding the biological activity of 8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential clinical applications.
Chemical Structure and Properties
The compound's structure features a bromine atom at position 8, a hydroxyl group at position 4, a methyl group at position 6, and a phenyl substituent at position 2 of the quinoline ring. These modifications enhance its lipophilicity and electron-withdrawing properties, which are crucial for its biological activity.
Anticancer Activity
Research has demonstrated that 8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline exhibits significant anticancer properties. A study indicated that the compound inhibits cell proliferation in various cancer cell lines, including breast and renal cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as NF-kB and p53 .
Table 1: Anticancer Activity of 8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast) | 5.3 | Apoptosis induction |
| A498 (Renal) | 4.7 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various pathogens. In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Antiviral Activity
Recent investigations have highlighted the potential antiviral effects of this compound. It has been shown to inhibit viral replication in cell cultures infected with influenza virus. The antiviral mechanism may involve interference with viral entry into host cells or inhibition of viral polymerase activity .
Structure-Activity Relationship (SAR)
The SAR studies on quinoline derivatives suggest that modifications at specific positions significantly influence biological activity. For instance:
- Bromine Substitution : Enhances lipophilicity and electron-withdrawing capacity, improving anticancer efficacy.
- Hydroxyl Group : Contributes to chelation properties and enhances interactions with metal ions, which may be crucial for biological activity.
- Methyl Group : Increases solubility and stability in biological systems.
Case Study 1: Anticancer Mechanism Exploration
A detailed investigation into the anticancer mechanisms revealed that treatment with 8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering oxidative stress-induced apoptosis. This study utilized flow cytometry to analyze apoptotic markers such as Annexin V/PI staining .
Case Study 2: Antimicrobial Efficacy Assessment
In a comparative study evaluating various quinoline derivatives, 8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline was found to be one of the most effective against E. coli. The study employed disk diffusion methods to assess antimicrobial potency and elucidated the compound's ability to disrupt bacterial biofilms .
Q & A
Q. What are the optimal synthetic routes for 8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves halogenation and substitution reactions. For brominated quinolines, a key intermediate like 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one can be brominated at the 5-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Intermediate characterization should include H/C NMR to confirm regioselectivity and LC-MS for molecular weight validation. X-ray crystallography (using SHELX programs for structure refinement) can resolve ambiguities in substituent positioning .
Q. Which spectroscopic techniques are critical for validating the structure of 8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline?
Methodological Answer:
- NMR Spectroscopy: H NMR should confirm aromatic proton splitting patterns (e.g., deshielded protons near electron-withdrawing groups like Br). C NMR detects quaternary carbons (e.g., C-8 bromine substitution).
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine (Br/Br ratio).
- IR Spectroscopy: Identify hydroxyl (O-H stretch, ~3200 cm) and aromatic C-Br stretches (~600 cm). Cross-reference data with structurally similar quinolines (e.g., 6-Bromo-4-chloroquinoline ).
Advanced Research Questions
Q. How can SHELXL be used to resolve crystallographic data discrepancies in 8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline?
Methodological Answer: SHELXL is ideal for refining high-resolution or twinned data. Key steps:
Data Integration: Use SHELXC to index diffraction data and assign space groups .
Structure Solution: Employ SHELXD for direct methods or Patterson synthesis for heavy atoms (e.g., Br).
Refinement: In SHELXL, apply restraints for thermal parameters (e.g., ADPs for Br and phenyl groups) and validate via R-factor convergence. For hydroxyl groups, use DFIX restraints to maintain O-H bond lengths .
Validation: Check CCDC databases for similar quinoline structures to compare bond angles/distances .
Q. How do steric and electronic effects of the bromine substituent influence reactivity in downstream functionalization?
Methodological Answer:
- Steric Effects: Bromine at C-8 may hinder electrophilic substitution at adjacent positions. Monitor reaction kinetics (e.g., UV-Vis for intermediate formation) under varying temperatures.
- Electronic Effects: The electron-withdrawing nature of Br activates C-4 hydroxyl for nucleophilic reactions (e.g., alkylation). Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to map electrostatic potentials and predict reactive sites .
- Case Study: Compare brominated analogs (e.g., 7-Bromo-4-hydroxy-2-methylquinoline ) to assess substituent-dependent reactivity.
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Cross-Validation: If NMR suggests a tautomeric form (e.g., keto-enol) but XRD shows a single conformation, perform variable-temperature NMR to detect dynamic equilibria.
- Statistical Analysis: Apply Rietveld refinement (via GSAS-II) to powder XRD data to quantify phase purity. Use Bayesian statistics to weigh conflicting evidence (e.g., crystallographic vs. solution-state data) .
- Case Example: For 6-Bromo-4-chloroquinoline, discrepancies in dihedral angles between XRD and computational models were resolved by adjusting torsion restraints in SHELXL .
Q. What strategies optimize regioselectivity in the synthesis of halogenated quinoline derivatives?
Methodological Answer:
- Directing Groups: Introduce temporary groups (e.g., -OMe at C-4) to direct bromination to C-7. Remove via acid hydrolysis post-reaction .
- Microwave-Assisted Synthesis: Reduce side reactions (e.g., dibromination) by controlling reaction time/temperature. For example, 6-Bromo-2-ferrocenylquinoline was synthesized with >90% regioselectivity using 10-minute microwave irradiation at 100°C .
- Competitive Experiments: Compare yields under Br vs. NBS conditions to identify optimal halogen sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
